Hygrine

Beschreibung

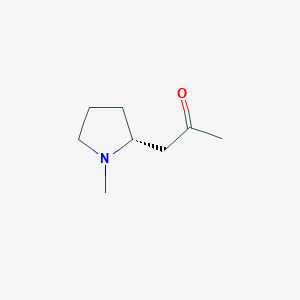

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-7(10)6-8-4-3-5-9(8)2/h8H,3-6H2,1-2H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKXZIOQKHHDNQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H]1CCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40894081 | |

| Record name | 1-(1-Methyl-2-pyrrolidinyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-49-1 | |

| Record name | Hygrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hygrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Methyl-2-pyrrolidinyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40894081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hygrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYGRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49H1LNM62X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Situating Hygrine within the Tropane Alkaloid Family

An In-depth Technical Guide to the Complete Biosynthetic Pathway of Hygrine

Hygrine (C₈H₁₅NO) is a pyrrolidine alkaloid first isolated in 1889 from the leaves of the coca plant (Erythroxylum coca), where it co-occurs with cocaine and other related compounds.[1][2] While not possessing the potent pharmacological properties of cocaine, hygrine holds significant interest for researchers and drug development professionals. Its importance lies in its role as a key intermediate and a common side product in the biosynthesis of the tropane alkaloid family, a diverse group of natural products that includes vital medicines like atropine and scopolamine.[3][4] Understanding the complete biosynthetic pathway of hygrine is therefore fundamental to comprehending and potentially engineering the production of these medicinally crucial molecules.

The biosynthesis of the hygrine skeleton is a fascinating example of metabolic convergence, drawing from two primary metabolic pools: the amino acid L-ornithine, which provides the N-methylated pyrrolidine ring, and acetate, which supplies the four-carbon side chain.[5][6] This guide provides a detailed, mechanistically-grounded exploration of this pathway, from the initial precursor molecules to the final assembly of hygrine, supported by the experimental evidence that has shaped our current understanding.

Part I: Assembly of the Pyrrolidine Core: The N-methyl-Δ¹-pyrrolinium Cation

The formation of the characteristic N-methylpyrrolidine ring of hygrine is a conserved upstream process in all tropane alkaloid pathways. It begins with the conversion of a primary amino acid into the highly reactive N-methyl-Δ¹-pyrrolinium (NMPy) cation, a critical branch-point metabolite.[7][8]

Step 1: Decarboxylation of Ornithine/Arginine to Putrescine

The pathway is initiated by the decarboxylation of the amino acid L-ornithine to produce the diamine putrescine. This reaction is catalyzed by Ornithine Decarboxylase (ODC) .[5] In some plant species and under certain conditions, an alternative route exists starting from L-arginine, which is first converted to agmatine by Arginine Decarboxylase (ADC) and subsequently transformed into putrescine.[9] The characterization of both ODC and ADC in Erythroxylum coca has shown that both pathways are viable, with transcript levels for both enzymes being highest in the young leaves and buds where alkaloid biosynthesis is most active.[9]

Step 2: The Committed Step - N-Methylation of Putrescine

The diversion of putrescine from general polyamine metabolism into the specialized tropane alkaloid pathway is orchestrated by the enzyme Putrescine N-methyltransferase (PMT) .[5][6] This enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine. This methylation is widely considered the first committed step in tropane alkaloid biosynthesis, making PMT a critical point of metabolic regulation.[6]

Step 3: Oxidative Deamination and Spontaneous Cyclization

The final step in the formation of the pyrrolidine ring precursor involves the enzyme N-methylputrescine Oxidase (MPO) , a diamine oxidase.[5] MPO catalyzes the oxidative deamination of the primary amino group of N-methylputrescine to yield 4-methylaminobutanal. Under physiological conditions, this amino-aldehyde is unstable and spontaneously undergoes an intramolecular cyclization via Schiff base formation, resulting in the electrophilic N-methyl-Δ¹-pyrrolinium cation .[6]

Caption: Biosynthesis of the N-methyl-Δ¹-pyrrolinium cation from L-ornithine.

Part II: Hygrine Assembly: Condensation with an Acetate-Derived Unit

The assembly of the final hygrine molecule involves the crucial condensation of the N-methyl-Δ¹-pyrrolinium cation with a four-carbon keto-acid unit derived from acetate metabolism. Research has revealed two parallel mechanisms that can lead to hygrine formation: a highly regulated enzymatic pathway and a spontaneous, non-enzymatic reaction.

Mechanism 1: The Enzymatic Polyketide Synthase (PKS) Pathway

Recent biochemical studies have elucidated a specific enzymatic route for the formation of tropinone, a downstream product of hygrine. This pathway involves an atypical type III polyketide synthase (PKS) .[5]

-

Condensation: The PKS enzyme, such as AbPYKS from Atropa belladonna, catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with malonyl-CoA.[5]

-

Intermediate Formation: This reaction forms the key intermediate, 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB) .[5]

-

Decarboxylation to Hygrine: MPOB is an unstable β-keto acid. It readily undergoes decarboxylation to yield hygrine. This decarboxylation can occur spontaneously or may be facilitated enzymatically.[5]

This PKS-mediated pathway represents a controlled, specific route for channeling the pyrrolinium cation into the tropane alkaloid skeleton.

Mechanism 2: Spontaneous Non-Enzymatic Condensation

Hygrine is frequently observed as a major side product, particularly when tropane alkaloid pathways are reconstituted in heterologous hosts like yeast.[3][10] This observation is explained by a spontaneous, non-enzymatic Mannich-like condensation reaction.

In this mechanism, the electrophilic N-methyl-Δ¹-pyrrolinium cation reacts directly with an endogenous keto-metabolite, such as acetoacetate or acetoacetyl-CoA , which is readily available from cellular acetate pools.[3][10] This condensation, followed by decarboxylation, yields hygrine directly. The non-enzymatic nature of this reaction is a key reason why hygrine isolated from natural sources is often found as a racemic mixture.[5] This spontaneous pathway highlights the inherent reactivity of the NMPy intermediate and its propensity to react with available cellular nucleophiles.

Caption: Dual mechanisms for the final assembly of the hygrine skeleton.

Part III: Key Experimental Methodologies and Validation

The elucidation of the hygrine biosynthetic pathway is a testament to the power of combining classical tracer studies with modern molecular and synthetic biology techniques.

Isotopic Labeling: Tracing the Atomic Origins

Isotopic labeling remains a cornerstone of biosynthetic research, providing definitive proof of precursor-product relationships.[11] The general principle involves feeding a plant or cell culture a precursor molecule enriched with a stable or radioactive isotope (e.g., ¹³C or ¹⁴C) and then analyzing the final product to see if the label has been incorporated.

Generalized Protocol for ¹⁴C-Labeling in Erythroxylum coca

-

Precursor Preparation: A solution of a labeled precursor, such as DL-[5-¹⁴C]ornithine hydrochloride, is prepared in sterile water, often with a surfactant to aid absorption.[12]

-

Administration: The solution is carefully applied to the leaves of mature E. coca plants.[12] Alternative methods include wick feeding through the stem or addition to a hydroponic solution.

-

Incubation: The plants are allowed to metabolize the labeled precursor over a period of several weeks under controlled growth conditions.

-

Alkaloid Extraction: The plant tissue (e.g., leaves) is harvested, homogenized, and subjected to a standard acid-base extraction protocol to isolate the crude alkaloid fraction.

-

Purification and Analysis: The crude extract is purified using chromatographic techniques (e.g., HPLC) to isolate pure hygrine. The radioactivity of the purified compound is then measured using liquid scintillation counting to determine the efficiency of incorporation from the labeled precursor.[12]

This self-validating system provides unambiguous evidence that the atoms from ornithine are used to construct the hygrine molecule.

Heterologous Expression: Rebuilding Pathways in Microbial Hosts

Reconstituting biosynthetic pathways in easily manipulated hosts like Saccharomyces cerevisiae (yeast) is a powerful tool for enzyme discovery and pathway validation.[3] By expressing candidate genes from a plant of interest, researchers can test their function in a controlled environment.

Workflow for Pathway Elucidation in Yeast

-

Gene Discovery: Candidate genes for the pathway (e.g., ODC, PMT, MPO) are identified from transcriptome data of the source plant.

-

Vector Construction: The genes are synthesized and cloned into yeast expression plasmids under the control of inducible promoters.

-

Yeast Transformation: The plasmids are transformed into a suitable yeast strain.

-

Expression and Culturing: The engineered yeast is cultured in a suitable medium. Gene expression is induced, and the cells are supplied with the initial precursor (e.g., ornithine).

-

Metabolite Analysis: After an incubation period, the culture medium and cell lysates are extracted. The extracts are then analyzed by high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Validation: The production of expected intermediates (e.g., N-methylputrescine) and side products (like hygrine) confirms the function of the expressed enzymes. Hygrine accumulation, for instance, serves as an excellent and easily detectable proxy for the successful in vivo production of the N-methyl-Δ¹-pyrrolinium cation.[10]

Caption: Experimental workflow for pathway validation using heterologous expression in yeast.

Conclusion and Future Outlook

The biosynthesis of hygrine is now understood to proceed from L-ornithine and an acetate-derived unit via the central intermediate, the N-methyl-Δ¹-pyrrolinium cation. Its final assembly can occur through both a specific, enzyme-catalyzed PKS pathway and a spontaneous, non-enzymatic condensation. This dual-origin explains its role as both a pathway intermediate and a ubiquitous side product.

For researchers in drug development and metabolic engineering, this detailed understanding opens new avenues for exploration. The ability to control the flux through the hygrine pathway is essential for optimizing the production of downstream tropane alkaloids in engineered microbial or plant systems. Future research will likely focus on the precise regulatory mechanisms that determine the balance between the enzymatic and spontaneous routes in vivo and on harnessing this knowledge to design more efficient and specific biosynthetic platforms for producing high-value, plant-derived pharmaceuticals.

References

-

Galimberti, L. (1949). Syntheses of Hygrine and Cuscohygrine. Nature, 164, 715. Available at: [Link]

-

Srinivasan, P., & Smolke, C. D. (2019). Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids. Nature Communications, 10(1), 3634. Available at: [Link]

-

Centurion University. (n.d.). Structure Elucidation and Synthesis of Hygrine. CUTM Courseware. Available at: [Link]

-

FooDB. (2010). Showing Compound Hygrine (FDB006790). Available at: [Link]

-

Huang, J. P., et al. (2019). Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation. Nature Communications, 10(1), 4064. Available at: [Link]

-

Leete, E. (1982). Biosynthesis of the pyrrolidine rings of cocaine and cuscohygrine from [5-¹⁴C]-ornithine via a symmetrical intermediate. Journal of the American Chemical Society, 104(5), 1403–1408. Available at: [Link]

-

Wikipedia. (n.d.). Hygrine. Available at: [Link]

-

Pott, M. B., et al. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry, 11, 2494–2508. Available at: [Link]

-

Srinivasan, P., et al. (2022). Elucidation of tropane alkaloid biosynthesis in Erythroxylum coca using a microbial pathway discovery platform. Proceedings of the National Academy of Sciences, 119(49), e2215372119. Available at: [Link]

-

PubChem. (n.d.). N-methyl-Δ1-pyrrolinium cation biosynthesis. Available at: [Link]

-

Leete, E. (1980). Biosynthesis of Cocaine and Cuscohygrine in Erythroxylon coca. Journal of the Chemical Society, Chemical Communications, (17), 821. Available at: [Link]

-

ResearchGate. (n.d.). Tropinone formation from the N-methyl-Δ¹-pyrrolinium cation. Available at: [Link]

-

Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 109(26), 10304–10309. Available at: [Link]

-

Docimo, T., et al. (2012). The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases. Plant Molecular Biology, 78(6), 599–615. Available at: [Link]

-

Wang, M., et al. (2021). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. ACS Chemical Biology, 16(11), 2213–2221. Available at: [Link]

-

Bedewitz, M. A. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Purdue University Graduate School. Available at: [Link]

-

Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463. (A representative review, although the direct link is to a broader review, the core information is widely cited. A specific open-access source is provided for general pathway context: Lounasmaa, M., & Hanhinen, P. (1998). The Tropane Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 50, pp. 1-114). Academic Press.) Available at: [Link]

Sources

- 1. Showing Compound Hygrine (FDB006790) - FooDB [foodb.ca]

- 2. Hygrine - Wikipedia [en.wikipedia.org]

- 3. Engineering a microbial biosynthesis platform for de novo production of tropane alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d.lib.msu.edu [d.lib.msu.edu]

- 5. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. N-methyl-Î1-pyrrolinium cation biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The first step in the biosynthesis of cocaine in Erythroxylum coca: the characterization of arginine and ornithine decarboxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of cocaine and cuscohygrine in Erythroxylon coca - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Natural Sources and Distribution of Hygrine in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hygrine, a pyrrolidine alkaloid, is a significant natural product with a notable presence across various plant families. While primarily recognized as a minor alkaloid in the coca plant (Erythroxylum coca), its distribution is more widespread, extending to species within the Convolvulaceae, Solanaceae, and Lythraceae families. This technical guide provides a comprehensive overview of the natural sources, distribution, and biosynthesis of hygrine. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering in-depth insights into the botanical occurrence of this compound and detailed methodologies for its extraction and analysis. The guide synthesizes current scientific knowledge, presenting data in a clear and accessible format, including detailed tables and diagrams, to facilitate further research and application in drug discovery and development.

Introduction to Hygrine

Hygrine (C₈H₁₅NO) is a pyrrolidine alkaloid first isolated in 1889 by Carl Liebermann from coca leaves. It is characterized by a 1-methyl-2-pyrrolidinyl group attached to an acetone moiety. While not as pharmacologically prominent as other co-occurring alkaloids like cocaine, hygrine serves as a crucial biosynthetic intermediate in the formation of more complex tropane alkaloids.[1] Its presence and concentration in various plant species are of significant interest for chemotaxonomy, understanding plant metabolic pathways, and as a potential biomarker.

Natural Sources and Distribution of Hygrine

Hygrine has been identified in a diverse range of plant species, often as a minor component of their alkaloid profile. The distribution of hygrine appears to be concentrated in a few key plant families.

Erythroxylaceae Family

The most well-documented source of hygrine is the Erythroxylum genus, particularly in the leaves of coca plants.

-

Erythroxylum coca (Coca Plant): Hygrine is a consistent, albeit minor, alkaloid in coca leaves, with concentrations typically around 0.2% of the dry leaf weight.[2][3] Its presence is significant as it is a precursor in the biosynthesis of cocaine and other tropane alkaloids within the plant.[4] Studies on the distribution of alkaloids within the coca leaf have shown that hygrine concentration is highest in the lamina periphery, reaching up to 0.32%.[5]

-

Erythroxylum novogranatense (Colombian Coca): This species and its varieties also contain hygrine, alongside a similar profile of other alkaloids found in E. coca.[1]

Convolvulaceae Family

-

Convolvulus arvensis (Field Bindweed): This perennial vine is known to produce a range of tropane and pyrrolidine alkaloids, including hygrine.[6][3] While specific quantitative data on hygrine concentrations in all plant parts are limited, its presence has been confirmed in the roots and leaves.[6][7]

Solanaceae Family

The nightshade family, known for its production of a wide array of alkaloids, also includes species that synthesize hygrine.

-

Nicandra physalodes (Apple of Peru): This species has been reported to contain hygrine at a concentration of 0.1% in its roots.[1][8]

-

Datura Species (Jimsonweed): Various species within the Datura genus are known to produce tropane alkaloids, and hygrine has been identified as one of the constituent alkaloids.[9]

Lythraceae Family

-

Punica granatum (Pomegranate): Hygrine, along with norhygrine, has been found in low quantities in the root bark of the pomegranate tree.[10] Its presence in this family is of particular interest from a chemotaxonomic perspective.

Orchidaceae Family

-

Dendrobium primulinum : This orchid species has been reported to contain hygrine.[6] However, detailed quantitative analysis and information on its distribution within the plant are not extensively documented.

Table 1: Summary of Plant Species Containing Hygrine

| Family | Genus and Species | Common Name | Plant Part(s) | Reported Concentration (% of dry weight) | Reference(s) |

| Erythroxylaceae | Erythroxylum coca | Coca Plant | Leaves | ~0.2% (up to 0.32% in lamina periphery) | [3][5] |

| Erythroxylaceae | Erythroxylum novogranatense | Colombian Coca | Leaves | Present | [1] |

| Convolvulaceae | Convolvulus arvensis | Field Bindweed | Roots, Leaves | Present | [3][7] |

| Solanaceae | Nicandra physalodes | Apple of Peru | Roots | 0.1% | [1][8] |

| Solanaceae | Datura spp. | Jimsonweed | - | Present | [9] |

| Lythraceae | Punica granatum | Pomegranate | Root Bark | Low quantities | [10] |

| Orchidaceae | Dendrobium primulinum | - | - | Present | [6] |

Biosynthesis of Hygrine in Plants

The biosynthesis of hygrine is a key step in the formation of tropane alkaloids in many plant species. The pathway originates from the amino acid L-ornithine.

The key steps in the biosynthesis of hygrine are as follows:

-

Decarboxylation of L-ornithine: The pathway begins with the decarboxylation of L-ornithine to produce putrescine. This reaction is catalyzed by the enzyme ornithine decarboxylase .[9]

-

Methylation of Putrescine: Putrescine is then methylated to form N-methylputrescine, a reaction mediated by putrescine N-methyltransferase .[9]

-

Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination by a specific putrescine oxidase , yielding 4-methylaminobutanal. This intermediate spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[9]

-

Condensation to form Hygrine: The N-methyl-Δ¹-pyrrolinium cation then condenses with acetoacetic acid to yield hygrine.[9] It is noteworthy that no specific enzyme has been definitively identified to catalyze this final condensation step, suggesting it may occur spontaneously.[9]

Methodologies for Extraction and Analysis

The accurate quantification and characterization of hygrine from plant matrices require robust extraction and analytical techniques. The choice of method is critical to ensure high recovery and to prevent degradation of the target analyte.

Extraction of Hygrine from Plant Material

A common and effective method for extracting alkaloids, including hygrine, from plant material is maceration followed by an acid-base liquid-liquid extraction.

Protocol: Maceration and Acid-Base Extraction of Hygrine from Erythroxylum coca Leaves [1][11]

-

Sample Preparation: Air-dry fresh plant leaves in a controlled environment at a low temperature to prevent enzymatic degradation. Once dried, mill the leaves into a fine powder.

-

Maceration:

-

Filtration and Concentration:

-

Filter the methanolic extract through Whatman filter paper to separate the plant debris.[1]

-

Wash the residue with an additional 100 mL of methanol and combine the filtrates.[1]

-

Concentrate the combined filtrate under reduced pressure using a rotary evaporator at a temperature of 40°C to obtain a viscous residue.[11]

-

-

Acid-Base Extraction:

-

Dissolve the residue in a suitable volume of 1 M hydrochloric acid.

-

Wash the acidic solution with a non-polar solvent like chloroform to remove non-basic impurities.[11] Discard the organic phase.

-

Adjust the pH of the aqueous phase to approximately 9-10 with a base (e.g., ammonium hydroxide).

-

Extract the alkaline aqueous phase multiple times with chloroform to partition the basic alkaloids into the organic layer.[11]

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude alkaloid extract containing hygrine.

-

Alternative Method: Ultrasound-Assisted Extraction (UAE)

UAE is a more rapid and efficient alternative to traditional maceration.

Protocol: Ultrasound-Assisted Extraction of Alkaloids [12]

-

Sample Preparation: Prepare dried and powdered plant material as described above.

-

Extraction:

-

Place a known weight of the powdered plant material in an extraction vessel.

-

Add a suitable solvent (e.g., methanol or ethanol). The solid-to-liquid ratio should be optimized, but a common starting point is 1:10 (g/mL).

-

Submerge the vessel in an ultrasonic bath.

-

Apply ultrasound at a controlled temperature and for a specific duration (e.g., 30 minutes at 40°C). These parameters should be optimized for each plant matrix.[13]

-

-

Post-Extraction Processing: Filter and concentrate the extract as described in the maceration protocol. The crude extract can then be subjected to acid-base purification.

Analytical Quantification of Hygrine

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary analytical techniques for the quantification of hygrine.

Protocol: High-Performance Liquid Chromatography (HPLC) for Hygrine Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is often employed for complex plant extracts. A typical mobile phase could consist of:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

-

Solvent B: Acetonitrile

-

A linear gradient from 5% to 95% Solvent B over 30 minutes can be a starting point for method development.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: UV detection at 220 nm.[14]

-

Injection Volume: 10-20 µL.

-

Quantification: Based on a calibration curve generated from a certified hygrine standard.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Hygrine Analysis

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like hygrine.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 40-550.

-

Ion Source Temperature: 230°C.

-

-

Identification and Quantification: Identification is based on the retention time and comparison of the mass spectrum with a reference standard or a spectral library (e.g., NIST, Wiley). Quantification is typically performed using a calibration curve of a hygrine standard.

Conclusion

Hygrine, while often considered a minor alkaloid, has a significant and diverse distribution within the plant kingdom. Its primary role as a biosynthetic precursor to tropane alkaloids in families such as Erythroxylaceae and Solanaceae underscores its importance in plant secondary metabolism. The presence of hygrine in other families like Convolvulaceae and Lythraceae opens avenues for further chemotaxonomic and phylogenetic studies. The methodologies for extraction and analysis detailed in this guide provide a robust framework for researchers to accurately quantify and characterize hygrine from various plant sources. A thorough understanding of the natural occurrence and biosynthesis of hygrine is crucial for its potential application in drug development, as a biomarker, and for elucidating complex plant metabolic networks.

References

-

"Scopolamine - Wikipedia." [Online]. Available: [Link].

-

"Hygrine | C8H15NO | CID 440933 - PubChem - NIH." [Online]. Available: [Link].

-

"Erythroxylum in Focus: An Interdisciplinary Review of an Overlooked Genus - PMC." [Online]. Available: [Link].

-

"Hygrine - Wikipedia." [Online]. Available: [Link].

-

"Structure of hygrine and cuscohygrine. | Download Scientific Diagram - ResearchGate." [Online]. Available: [Link].

-

"Nicandra physalodes - Wikipedia." [Online]. Available: [Link].

-

"THE BIOSYNTHESIS OF HYGRINE AND TROPANE ALKALOIDS." [Online]. Available: [Link].

-

"From Tradition to Science: Chemical, Nutritional, and Cytotoxic Characterization of Erythroxylum coca from Indigenous Colombian Communities | ACS Omega." [Online]. Available: [Link].

-

"Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - NIH." [Online]. Available: [Link].

-

"Toxicity of field bindweed (Convolvulus arvensis) to mice - PubMed." [Online]. Available: [Link].

-

"Analysis of alkaloids in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - PubMed." [Online]. Available: [Link].

-

"Analysis of Hygrine in Coca Leaves Using a Novel High-Performance Liquid Chromatographic Method - Taylor & Francis Online." [Online]. Available: [Link].

-

"Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) - MDPI." [Online]. Available: [Link].

-

"ORIGINAL ARTICLE Comparison of field bindweed (Convolvulus arvensis L.) and bermuda grass (Cynodon dactylon L.) organs residues." [Online]. Available: [Link].

-

"Dendrobium primulinum - La Foresta Orchids." [Online]. Available: [Link].

-

"GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC - NIH." [Online]. Available: [Link].

-

"Gas Chromatography Mass Spectroscopy (GC-MS) Analysis of Bioactive Compounds from Albizia gumifera Leaf Extract - Journal of Advanced Scientific Research." [Online]. Available: [Link].

-

"Dendrobium primulinum care and culture | Travaldo's blog." [Online]. Available: [Link].

-

"(PDF) Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts - ResearchGate." [Online]. Available: [Link].

-

"Dendrobium Primulinum Care Key | Guna Orchids." [Online]. Available: [Link].

-

"Review of Characteristic Components, Traditional and Pharmacological Properties of Punica granatum - SciSpace." [Online]. Available: [Link].

-

"A Comprehensive Review of Punica granatum (Pomegranate) Properties in Toxicological, Pharmacological, Cellular and Molecular Biology Researches - NIH." [Online]. Available: [Link].

-

"Diverse Phytochemicals and Bioactivities in the Ancient Fruit and Modern Functional Food Pomegranate (Punica granatum) - PubMed Central." [Online]. Available: [Link].

-

"The content of polyphenols and tannins of Punica granatum. - ResearchGate." [Online]. Available: [Link].

-

"Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PubMed Central." [Online]. Available: [Link].

-

"The extraction, separation and purification of alkaloids in the natural medicine - JOCPR." [Online]. Available: [Link].

-

"Punica granatum L. (Pomegranate) Extracts and Their Effects on Healthy and Diseased Skin." [Online]. Available: [Link].

-

"Content and distribution of Erythroxylum coca leaf alkaloids - FAO AGRIS." [Online]. Available: [Link].

-

"Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC - NIH." [Online]. Available: [Link].

-

"Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - MDPI." [Online]. Available: [Link].

-

"(PDF) Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - ResearchGate." [Online]. Available: [Link].

-

"(PDF) Cocaine distribution in wild Erythroxylum species - ResearchGate." [Online]. Available: [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. iosrphr.org [iosrphr.org]

- 5. mdpi.com [mdpi.com]

- 6. gunaorchids.com [gunaorchids.com]

- 7. A Comprehensive Review of Punica granatum (Pomegranate) Properties in Toxicological, Pharmacological, Cellular and Molecular Biology Researches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diverse Phytochemicals and Bioactivities in the Ancient Fruit and Modern Functional Food Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Alkaloid Extraction from Coptis chinensis Franch. Using Ultrasound-Assisted Aqueous Solutions of Surfactants, Organic Acids, Deep Eutectic Solvents, and Supramolecular Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sciensage.info [sciensage.info]

An In-depth Technical Guide to the Physical and Chemical Properties of Purified Hygrine

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the core physical and chemical properties of purified hygrine, a pyrrolidine alkaloid of significant interest in phytochemical and biosynthetic research. As a key intermediate in the biosynthesis of tropane alkaloids such as cocaine and atropine, a thorough understanding of hygrine's characteristics is paramount for researchers in natural product chemistry, drug development, and forensic science. This document synthesizes available data from peer-reviewed literature and chemical databases to serve as a valuable resource for laboratory and research applications.

Molecular Structure and Identification

Hygrine is a naturally occurring alkaloid first isolated from coca leaves (Erythroxylum coca) in 1889.[1] Its structure features a pyrrolidine ring substituted at the 2-position with an acetone group.

Chemical Name: 1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one[2] Molecular Formula: C₈H₁₅NO[2] Molecular Weight: 141.21 g/mol [2] CAS Number: 496-49-1[2]

The absolute configuration of the naturally occurring (+)-hygrine has been confirmed as R.[3] Hygrine exists as a thick, yellow oil with a pungent odor and taste.[1][4]

Figure 2: Oxidation of Hygrine to Hygrinic Acid.

The mechanism of chromic acid oxidation of ketones generally involves the formation of a chromate ester followed by an elimination reaction.

Alkylation

The nitrogen atom of the pyrrolidine ring can undergo N-alkylation reactions. For instance, the synthesis of (+)-hygrine has been achieved through asymmetric phase-transfer catalytic alkylation, highlighting the reactivity of the pyrrolidine nitrogen. [3]

Biosynthesis

In plants, hygrine is a crucial intermediate in the biosynthesis of more complex tropane alkaloids. The biosynthesis starts from ornithine or arginine, which is converted to N-methyl-Δ¹-pyrrolinium cation. This cation then condenses with acetoacetic acid to form hygrine.

Figure 3: Simplified biosynthetic pathway of Hygrine and its role as a precursor to tropane alkaloids.

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and structural elucidation of purified hygrine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the pyrrolidine ring would appear in the upfield region (1.5-3.5 ppm). The methyl group on the nitrogen would be a singlet around 2.2-2.5 ppm. The protons of the acetone side chain would show characteristic signals: a singlet for the terminal methyl group around 2.1 ppm and multiplets for the methylene protons adjacent to the chiral center.

-

¹³C NMR: The carbonyl carbon of the acetone group would be the most downfield signal (around 208 ppm). The carbons of the pyrrolidine ring would appear in the range of 20-60 ppm, with the carbon attached to the nitrogen being the most downfield among them. The methyl carbons would be in the upfield region (20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of hygrine would be characterized by the following key absorptions:

-

C=O stretch: A strong, sharp peak around 1715 cm⁻¹ corresponding to the ketone carbonyl group.

-

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ region due to the stretching of sp³ C-H bonds in the pyrrolidine ring and the side chain.

-

C-N stretch: A peak in the 1000-1250 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of hygrine would lead to fragmentation of the molecular ion (m/z 141). The fragmentation pattern of N-methylpyrrolidine alkaloids is often characterized by the loss of the side chain and cleavage of the pyrrolidine ring. Common fragments would likely include the N-methyl-Δ¹-pyrrolinium cation (m/z 84) and fragments resulting from the cleavage of the acetone side chain.

Experimental Protocols

Extraction and Purification of Hygrine from Plant Material

A general procedure for the extraction and purification of alkaloids from plant material involves acid-base extraction.

Protocol Outline:

-

Maceration: Dried and powdered plant material (e.g., coca leaves) is macerated with an acidic aqueous solution (e.g., dilute sulfuric or hydrochloric acid) to protonate the alkaloids and extract them into the aqueous phase.

-

Filtration: The mixture is filtered to remove solid plant debris.

-

Basification: The acidic aqueous extract is made basic (e.g., with sodium carbonate or ammonium hydroxide) to deprotonate the alkaloids, making them insoluble in water.

-

Liquid-Liquid Extraction: The basic aqueous solution is extracted with an organic solvent (e.g., chloroform or dichloromethane) to transfer the free-base alkaloids into the organic phase.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude alkaloid extract.

-

Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography on silica gel or alumina, or by preparative high-performance liquid chromatography (HPLC).

Figure 4: General workflow for the extraction and purification of Hygrine from plant material.

Synthesis of (+)-Hygrine via Asymmetric Phase-Transfer Catalytic Alkylation

A detailed, multi-step synthesis of (+)-hygrine has been reported, with the key steps being an asymmetric phase-transfer catalytic alkylation and a ring-closing metathesis. [3]This method provides a route to enantiomerically pure (+)-hygrine. A full, detailed protocol can be found in the cited reference.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quantitative analysis of hygrine and for studying its degradation.

General HPLC Method Parameters:

-

Column: A C18 reversed-phase column is typically suitable for the separation of alkaloids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often employed.

-

Detection: UV detection at a wavelength where hygrine exhibits significant absorbance (e.g., around 210-220 nm, characteristic of the carbonyl chromophore).

-

Quantification: Quantification is achieved by comparing the peak area of hygrine in a sample to a calibration curve generated from standards of known concentration.

Stability and Degradation

The stability of purified hygrine is an important consideration for its storage and handling. As a pyrrolidine alkaloid, it is expected to be relatively stable under neutral and acidic conditions. However, under strongly basic conditions or upon exposure to strong oxidizing agents, degradation may occur. [5] Forced degradation studies, which involve exposing the compound to stress conditions such as heat, light, acid, base, and oxidation, are essential to identify potential degradation products and to develop a stability-indicating analytical method. [6]

Conclusion

This technical guide has summarized the key physical and chemical properties of purified hygrine, drawing from a range of scientific sources. While there are some inconsistencies in the reported physical data, the overall chemical behavior and reactivity of hygrine are well-understood. The provided information on its structure, properties, analysis, and synthesis will be a valuable asset for researchers working with this important alkaloid. Further experimental work to clarify the discrepancies in physical properties and to fully characterize its spectroscopic data would be beneficial to the scientific community.

References

-

Lee, J.-H., Jeong, B.-S., Ku, J.-M., & Park, H.-g. (2006). Total Synthesis of (+)-Hygrine via Asymmetric Phase-Transfer Catalytic Alkylation. The Journal of Organic Chemistry, 71(19), 7162–7165. [Link]

- Anet, F. A. L., Hughes, G. K., & Ritchie, E. (1950). Syntheses of Hygrine and Cuscohygrine.

-

Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. (2024). Journal of Hazardous Materials, 471, 134260. [Link]

-

FooDB. (2010). Showing Compound Hygrine (FDB006790). Retrieved January 23, 2026, from [Link]

-

CUTM Courseware. (n.d.). Structure Elucidation and Synthesis of Hygrine. Centurion University. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (2023). Hygrine. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). Hygrine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-11.

-

DrugFuture. (n.d.). Hygrine. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tsijournals.com [tsijournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsjournal.com [ijpsjournal.com]

An In-Depth Technical Guide to the Pharmacological and Toxicological Profile of Hygrine

Abstract

Hygrine is a pyrrolidine alkaloid naturally occurring in the leaves of Erythroxylum coca and other plants. While historically overshadowed by cocaine, its more notorious counterpart, hygrine presents a unique pharmacological and toxicological profile of interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the current understanding of hygrine, delving into its chemical properties, pharmacodynamics, pharmacokinetics, and toxicological assessment. The document synthesizes existing literature, draws logical inferences from structurally related alkaloids, and outlines detailed experimental protocols for the further investigation of this compound. This guide is intended to serve as a foundational resource for the scientific community, fostering a deeper understanding of hygrine's biological activities and potential applications.

Introduction and Chemical Properties

Hygrine, first isolated in 1889, is a key secondary metabolite in the biosynthesis of tropane alkaloids.[1] It is a pyrrolidine alkaloid with the chemical name 1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-one.[2] Its presence in coca leaves, typically at a concentration of around 0.2%, makes it a useful biomarker for distinguishing between the chewing of coca leaves and the illicit use of purified cocaine.[1][3]

Chemical Structure and Properties

Hygrine is characterized by a pyrrolidine ring attached to an acetone functional group.[4] It is a thick, yellow oil with a pungent odor and taste.[1] The molecule's stereochemistry, specifically the (R)-configuration at the C-2 position of the pyrrolidine ring, is crucial for its biological interactions.[5]

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO | [5] |

| Molecular Weight | 141.21 g/mol | [5] |

| Boiling Point | 193-195 °C | [6] |

| Water Solubility | 279 g/L | [5] |

| logP | 0.71 | [5] |

Pharmacological Profile

The pharmacological activity of hygrine is not as extensively studied as that of other coca alkaloids. However, based on its chemical structure and its relationship to other psychoactive alkaloids, a number of putative mechanisms of action can be proposed.

Pharmacodynamics

The primary pharmacological effects of hygrine are believed to be mediated through its interaction with neurotransmitter systems in the central nervous system (CNS).[5]

2.1.1. Interaction with Dopaminergic Systems

There is evidence to suggest that hygrine may modulate dopamine pathways.[5] This is a common characteristic of many psychoactive alkaloids. The precise nature of this interaction, whether it involves direct receptor binding, effects on dopamine reuptake, or modulation of dopamine synthesis and release, remains to be fully elucidated. The structural similarity of the pyrrolidine ring in hygrine to parts of the dopamine molecule suggests a potential for affinity to dopamine receptors.

2.1.2. Interaction with Cholinergic Systems

Given that hygrine is a biosynthetic precursor to tropane alkaloids like scopolamine, which are potent muscarinic acetylcholine receptor antagonists, it is plausible that hygrine itself may have some affinity for these receptors.[7] Scopolamine acts as a non-specific antagonist at M1, M2, M3, and M4 muscarinic receptor subtypes.[7] Furthermore, the pyrrolidine ring is a core structure in nicotine, a potent agonist of nicotinic acetylcholine receptors (nAChRs).[8] Therefore, investigating hygrine's activity at both muscarinic and nicotinic receptors is a critical area for future research.

Diagram: Putative Pharmacodynamic Targets of Hygrine

Caption: Putative interactions of hygrine with central nervous system targets.

Pharmacokinetics

Direct experimental data on the absorption, distribution, metabolism, and excretion (ADME) of hygrine is scarce. However, insights can be drawn from the general properties of pyrrolizidine alkaloids and other coca alkaloids.

2.2.1. Absorption

Following oral ingestion, such as through the chewing of coca leaves, pyrrolizidine alkaloids are generally absorbed from the gastrointestinal tract.[3] The relatively high water solubility of hygrine suggests it may be readily absorbed.[5]

2.2.2. Distribution

The distribution of hygrine throughout the body is not well-documented. Its moderate lipophilicity, as indicated by its logP value, suggests it may be able to cross the blood-brain barrier and exert effects on the central nervous system.[5]

2.2.3. Metabolism

The metabolism of hygrine is likely to occur in the liver, a common site for the biotransformation of alkaloids.[3] The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been identified. By analogy with scopolamine, CYP3A4 could be a candidate for investigation.[7]

2.2.4. Excretion

The primary route of excretion for most pyrrolizidine alkaloids is via the urine and feces.[3] It is anticipated that hygrine and its metabolites would follow a similar excretory pathway.

Toxicological Profile

The toxicity of hygrine has not been extensively investigated. However, as a pyrrolizidine alkaloid, it belongs to a class of compounds known for their potential toxicity.[9]

Acute Toxicity

There is limited data on the acute toxicity of hygrine. General toxic effects of alkaloids can range from mild symptoms like nausea and vomiting to more severe outcomes.[10] In the context of traditional coca leaf use, no fatal overdoses have been reported, suggesting that the concentration of hygrine and other alkaloids in the leaves is below acutely toxic levels.[7]

Chronic Toxicity

Chronic exposure to certain pyrrolizidine alkaloids can lead to hepatotoxicity (liver damage).[9] The potential for chronic hygrine exposure to cause liver damage or other organ-specific toxicity is an area that requires further investigation.

Genotoxicity

Many pyrrolizidine alkaloids are known to be genotoxic, meaning they can damage DNA and potentially lead to cancer.[11] These compounds are often pro-mutagens that require metabolic activation to exert their genotoxic effects.[11] The genotoxic potential of hygrine has not been specifically determined but should be a key consideration in its toxicological evaluation.

Experimental Protocols

To facilitate further research into the pharmacological and toxicological profile of hygrine, the following experimental protocols, adapted from established methods for similar compounds, are provided.

Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of hygrine for specific neurotransmitter receptors (e.g., dopamine, muscarinic, nicotinic).

4.1.1. Materials

-

Cell membranes expressing the receptor of interest

-

Radioligand specific for the receptor (e.g., [³H]-spiperone for dopamine D2 receptors)

-

Hygrine (test compound)

-

Assay buffer

-

96-well microplates

-

Scintillation counter

4.1.2. Procedure

-

Prepare serial dilutions of hygrine.

-

In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a known saturating unlabeled ligand (for non-specific binding), or hygrine at various concentrations.

-

Incubate the plate to allow binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki) of hygrine.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand receptor binding assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the potential cytotoxicity of hygrine on a cell line (e.g., HepG2 for hepatotoxicity).[12]

4.2.1. Materials

-

Cell line of interest

-

Cell culture medium

-

Hygrine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well microplates

-

Microplate reader

4.2.2. Procedure

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of hygrine for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce MTT to formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value of hygrine.[11]

Ames Test for Mutagenicity

This assay is used to evaluate the mutagenic potential of hygrine.[2]

4.3.1. Materials

-

Salmonella typhimurium tester strains (e.g., TA98, TA100)

-

Minimal glucose agar plates

-

Top agar

-

Hygrine

-

S9 metabolic activation system (optional, to assess pro-mutagens)

-

Positive and negative controls

4.3.2. Procedure

-

Mix the Salmonella tester strain with hygrine at various concentrations, with or without the S9 mix.

-

Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.

-

Incubate the plates for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[2]

Conclusion and Future Directions

Hygrine remains a relatively understudied alkaloid with a potentially interesting pharmacological and toxicological profile. Based on its chemical structure and its place in the biosynthetic pathway of other well-characterized alkaloids, it is likely to interact with dopaminergic and cholinergic systems in the central nervous system. Its toxicological properties, particularly its potential for hepatotoxicity and genotoxicity as a pyrrolizidine alkaloid, warrant careful investigation.

Future research should focus on:

-

Comprehensive Receptor Profiling: Determining the binding affinities of hygrine at a wide range of CNS receptors.

-

In-depth Pharmacokinetic Studies: Characterizing the ADME properties of hygrine in animal models.

-

Thorough Toxicological Evaluation: Conducting acute, sub-chronic, and chronic toxicity studies, as well as a full battery of genotoxicity assays.

-

Investigation of its Role in the Overall Pharmacology of Coca Leaf: Understanding how hygrine contributes to the complex effects of traditional coca leaf consumption.

This technical guide provides a solid foundation for these future investigations, which will be crucial for fully understanding the biological significance of hygrine.

References

-

Scopolamine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Nicotine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) Analysis of alkaloid in leaves of cultivated Erythroxylum and characterization of alkaline substances used during coca chewing - ResearchGate. (2025, August 5). Retrieved January 23, 2026, from [Link]

-

Structure Elucidation and Synthesis of Hygrine - CUTM Courseware - Centurion University. (n.d.). Retrieved January 23, 2026, from [Link]

-

Hygrine is a pyrrolidene alkaloid with molecular formula C. 8. H. 15. NO. Hygrine: Occurrence. (n.d.). Retrieved January 23, 2026, from [Link]

-

QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids - MDPI. (2020, December 21). Retrieved January 23, 2026, from [Link]

-

Showing metabocard for Hygrine (HMDB0302902) - Human Metabolome Database. (2021, September 23). Retrieved January 23, 2026, from [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC. (2018, June 5). Retrieved January 23, 2026, from [Link]

-

Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf - NIH. (2023, April 29). Retrieved January 23, 2026, from [Link]

-

Biosynthesis of Alkaloids - Imperial College London. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) In Silico ADME/T Properties of Quinine Derivatives using SwissADME and pkCSM Webservers - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

QSAR Model for Predicting the Cannabinoid Receptor 1 Binding Affinity and Dependence Potential of Synthetic Cannabinoids - PubMed. (2020, December 21). Retrieved January 23, 2026, from [Link]

-

Genotoxicity of pyrrolizidine alkaloids - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

-

Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern - PubMed Central. (2022, April 13). Retrieved January 23, 2026, from [Link]

-

Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - ResearchGate. (2020, August 24). Retrieved January 23, 2026, from [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (n.d.). Retrieved January 23, 2026, from [Link]

-

An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds - ACS Publications. (2010, June 21). Retrieved January 23, 2026, from [Link]

-

From Tradition to Science: Chemical, Nutritional, and Cytotoxic Characterization of Erythroxylum coca from Indigenous Colombian Communities | ACS Omega. (2025, April 14). Retrieved January 23, 2026, from [Link]

-

Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model. (2013, November 25). Retrieved January 23, 2026, from [Link]

-

Computational Study of C-X-C Chemokine Receptor (CXCR)3 Binding with Its Natural Agonists Chemokine (C-X-C Motif) Ligand (CXCL)9, 10 and 11 and with Synthetic Antagonists: Insights of Receptor Activation towards Drug Design for Vitiligo - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species - PMC - NIH. (2022, May 6). Retrieved January 23, 2026, from [Link]

-

Pharmacology 101: why the effects of coca are different to cocaine - Emerald Publishing. (2025, April 17). Retrieved January 23, 2026, from [Link]

-

QSAR prediction of HIV inhibition activity of styrylquinoline derivatives by genetic algorithm coupled with multiple linear regressions - University of Texas Southwestern Medical Center. (n.d.). Retrieved January 23, 2026, from [Link]

-

Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review. (n.d.). Retrieved January 23, 2026, from [Link]

-

Microbial Mutagenicity Assay: Ames Test - PMC - NIH. (2018, March 20). Retrieved January 23, 2026, from [Link]

-

MTT Analysis Protocol - Creative Bioarray. (n.d.). Retrieved January 23, 2026, from [Link]

-

Syntheses of Hygrine and Cuscohygrine - SciSpace. (n.d.). Retrieved January 23, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 23, 2026, from [Link]

-

Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. (n.d.). Retrieved January 23, 2026, from [Link]

-

Rethinking the generalization of drug target affinity prediction algorithms via similarity aware evaluation - arXiv. (2025, April 13). Retrieved January 23, 2026, from [Link]

-

Computational analysis of the receptor binding specificity of novel influenza A/H7N9 viruses. (2025, August 6). Retrieved January 23, 2026, from [Link]

-

The Ames Test or Bacterial Reverse Mutation Test - Eurofins Australia. (2024, February 28). Retrieved January 23, 2026, from [Link]

-

Toxicity of plant extracts containing pyrrolizidine alkaloids using alternative invertebrate models - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Scopolamine - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved January 23, 2026, from [Link]

-

In silico prediction of ADME and pharmacokinetics | Request PDF - ResearchGate. (2025, August 5). Retrieved January 23, 2026, from [Link]

-

Coca: The History and Medical Significance of an Ancient Andean Tradition - PMC. (2016, March 24). Retrieved January 23, 2026, from [Link]

-

Ames Mutagenicity Test | Nelson Labs. (n.d.). Retrieved January 23, 2026, from [Link]

-

The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH. (2021, November 26). Retrieved January 23, 2026, from [Link]

-

dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Ames Test. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. Identification, chemical synthesis, and receptor binding of a reptilian gecko ghrelin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. In silico prediction of ADME and pharmacokinetics. Report of an expert meeting organised by COST B15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.who.int [cdn.who.int]

- 8. mdpi.com [mdpi.com]

- 9. In silico prediction of ADME properties: are we making progress? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay protocol | Abcam [abcam.com]

The Crucial Role of Hygrine as a Precursor in Tropane Alkaloid Biosynthesis: A Technical Guide

This guide provides an in-depth exploration of the biosynthesis of tropane alkaloids, with a specific focus on the pivotal role of hygrine as a key intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, explains the causality behind experimental observations, and provides validated methodologies for studying this significant metabolic pathway.

Introduction: The Significance of Tropane Alkaloids

Tropane alkaloids (TAs) are a class of naturally occurring compounds characterized by a distinctive bicyclic tropane ring system.[1] Found predominantly in the Solanaceae and Erythroxylaceae plant families, these metabolites exhibit a wide range of potent physiological effects, making them valuable pharmacological agents.[1] Notable examples include the anticholinergic drugs atropine and scopolamine, used for treating nausea, vomiting, and muscle spasms, and cocaine, a powerful stimulant.[1][2] The shared biosynthetic origin of these diverse compounds underscores the importance of understanding the central pathway, where the formation and transformation of hygrine represent a critical juncture.[1][3] The complete elucidation of this pathway has been a long-standing goal, with significant breakthroughs achieved in recent years, enabling the de novo production of these valuable compounds in heterologous systems like yeast.[4][5]

The Biosynthetic Pathway: From Primary Metabolites to the Tropane Core

The biosynthesis of the tropane ring system is a complex process that begins with amino acids and converges on the formation of tropinone, the first intermediate with the characteristic 8-azabicyclo[3.2.1]octane core.[6] The journey from primary metabolism to this central precursor involves several key enzymatic and, in some cases, spontaneous chemical reactions.

Formation of the N-methyl-Δ¹-pyrrolinium Cation

The pathway initiates with the amino acid L-ornithine, which is decarboxylated to putrescine by ornithine decarboxylase.[2] Putrescine then undergoes methylation to N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT), considered a rate-limiting step in the pathway.[7][8][9][10] Subsequently, a putrescine oxidase catalyzes the deamination of N-methylputrescine to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[2][11] This cation serves as a crucial building block for the subsequent condensation reactions.[1]

The Central Role of Hygrine Formation and Conversion

The formation of the tropane ring's second ring is a subject of ongoing research, with evidence pointing to a polyketide-type extension.[11] A key step in this process is the condensation of the N-methyl-Δ¹-pyrrolinium cation with a four-carbon unit derived from acetate metabolism.

Recent studies have identified a novel pyrrolidine ketide synthase (PYKS) that catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two molecules of malonyl-CoA to form 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid (MPOB).[12][13]

Hygrine is formed through the decarboxylation of MPOB. [13] This reaction can occur spontaneously and is a significant side reaction observed both in planta and in heterologous expression systems.[12][13] While historically considered a direct precursor, some studies suggest that earlier feeding experiments indicating hygrine's direct incorporation might have been experimental artifacts.[7] However, its consistent presence and close structural relationship to the pathway intermediates firmly establish its role as a key, albeit potentially off-pathway, metabolite that is intrinsically linked to tropinone formation.

The conversion of MPOB to tropinone is facilitated by a cytochrome P450 enzyme, tropinone synthase (CYP82M3).[12] This enzyme catalyzes the second ring closure to form the characteristic bicyclic tropane core of tropinone.[12]

It is noteworthy that the condensation of the N-methyl-Δ¹-pyrrolinium cation with acetoacetic acid to yield hygrine has also been proposed, and this reaction is thought to occur non-enzymatically.[2] The subsequent rearrangement of hygrine would then lead to tropinone.[2] This highlights the complex interplay of enzymatic and spontaneous reactions in this part of the pathway.

Downstream Modifications: Diversification of the Tropane Skeleton

Tropinone stands at a critical branch point in the biosynthesis of various tropane alkaloids.[14] Its fate is determined by the action of stereospecific tropinone reductases (TRs).[15][16]

-

Tropinone Reductase I (TRI) catalyzes the reduction of tropinone to tropine.[15][17] Tropine is the precursor for the biosynthesis of hyoscyamine and scopolamine.[17]

-

Tropinone Reductase II (TRII) reduces tropinone to pseudotropine, which serves as a precursor for the synthesis of calystegines.[17]

The pathway leading to hyoscyamine and scopolamine involves the esterification of tropine with a phenylalanine-derived moiety. Tropine condenses with phenyllactate to form littorine.[2][6] Littorine then undergoes rearrangement and oxidation, catalyzed by a cytochrome P450 enzyme (CYP80F1), to form hyoscyamine aldehyde, which is then converted to hyoscyamine.[2][18] Finally, hyoscyamine is converted to scopolamine in a two-step reaction involving hydroxylation and epoxidation, catalyzed by hyoscyamine 6β-hydroxylase (H6H).[1][19]

Key Enzymes and Their Mechanistic Significance

A deep understanding of the enzymes driving tropane alkaloid biosynthesis is crucial for both fundamental research and metabolic engineering applications.

| Enzyme | Abbreviation | Function | Cofactors/Requirements |

| Putrescine N-methyltransferase | PMT | Catalyzes the N-methylation of putrescine, a key regulatory step. | S-adenosylmethionine (SAM) |

| Pyrrolidine Ketide Synthase | PYKS | Atypical polyketide synthase that condenses N-methyl-Δ¹-pyrrolinium with malonyl-CoA. | Malonyl-CoA |

| Tropinone Synthase | CYP82M3 | A cytochrome P450 enzyme that catalyzes the cyclization to form tropinone. | NADPH, O₂ |

| Tropinone Reductase I | TRI | Stereospecifically reduces tropinone to tropine. | NADPH |

| Tropinone Reductase II | TRII | Stereospecifically reduces tropinone to pseudotropine. | NADPH |

| Hyoscyamine 6β-hydroxylase | H6H | Catalyzes the final two steps in scopolamine biosynthesis from hyoscyamine. | α-ketoglutarate, Fe²⁺, Ascorbate |

Table 1: Key Enzymes in Tropane Alkaloid Biosynthesis. This table summarizes the primary functions and requirements of the enzymes discussed.

Experimental Protocols for Studying Tropane Alkaloid Biosynthesis

To validate the proposed biosynthetic pathway and characterize the involved enzymes, a combination of in vivo and in vitro experimental approaches is necessary.

Metabolic Labeling Studies

This classical approach provides evidence for precursor-product relationships within the biosynthetic pathway.

Objective: To trace the incorporation of labeled precursors into downstream metabolites.

Methodology:

-

Precursor Selection: Choose a labeled precursor, such as [¹⁴C]-ornithine or [¹³C]-hygrine.

-

Administration: Administer the labeled precursor to the plant, hairy root cultures, or cell suspension cultures.

-

Incubation: Allow for a sufficient incubation period for the precursor to be metabolized.

-

Extraction: Harvest the plant material and perform a standard alkaloid extraction.

-

Analysis: Separate the extracted alkaloids using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Detection: Detect the presence of the label in the purified alkaloids using scintillation counting for ¹⁴C or Mass Spectrometry (MS) for ¹³C.

Causality: The detection of the label in a specific downstream metabolite provides strong evidence that the administered compound is a precursor in its biosynthesis. For example, feeding studies with radio-labeled hygrine have been used to investigate its role as a precursor to the tropane ring.[3]

Enzyme Assays

In vitro assays are essential for characterizing the kinetic properties and substrate specificity of the biosynthetic enzymes.

Objective: To measure the activity of a specific enzyme in the pathway.

Example: Tropinone Reductase (TR) Assay

-

Enzyme Source: Recombinantly express and purify the TR enzyme (TRI or TRII) from a heterologous host like E. coli.

-

Reaction Mixture: Prepare a reaction buffer containing the purified enzyme, the substrate (tropinone), and the cofactor (NADPH).

-

Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at an optimal temperature and pH.

-

Termination: Stop the reaction at various time points by adding a quenching agent (e.g., strong acid or base).

-

Product Analysis: Quantify the formation of the product (tropine or pseudotropine) using HPLC or GC-MS.

-

Kinetic Analysis: Determine kinetic parameters (Kₘ and Vₘₐₓ) by varying the substrate concentration and measuring the initial reaction rates.

Self-Validation: The assay should include negative controls (e.g., reaction without enzyme or without substrate) to ensure that the observed product formation is enzyme-dependent. The stereospecificity of the reaction can be confirmed by analyzing the product with chiral chromatography.[16]

Visualizing the Pathway and Experimental Workflow

Diagrams are indispensable for illustrating the complex relationships within the biosynthetic pathway and the logical flow of experimental procedures.

Figure 1: Biosynthetic Pathway of Tropane Alkaloids. This diagram illustrates the key steps from ornithine to scopolamine, highlighting the central position of hygrine and tropinone.

Conclusion and Future Perspectives

Hygrine holds a critical position in the biosynthesis of tropane alkaloids, serving as a direct or closely related precursor to the central intermediate, tropinone. The elucidation of the enzymes responsible for its formation and conversion, particularly the discovery of pyrrolidine ketide synthase and tropinone synthase, has significantly advanced our understanding of this complex pathway. For drug development professionals, this knowledge opens up new avenues for the biotechnological production of valuable tropane alkaloids through metabolic engineering of microbial or plant-based systems. Future research will likely focus on the regulatory mechanisms governing this pathway, the potential for engineering novel tropane alkaloid structures, and the further characterization of the enzymes involved to optimize their catalytic efficiency.

References